REACTION_SMILES
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[Cl:24][CH2:25][Cl:26].[F:1][c:2]1[c:3]([CH2:9][CH2:10][CH2:11][OH:12])[cH:4][cH:5][cH:6][c:7]1[CH3:8].[O:13]=[Cr:14]([Cl:15])([O-:16])=[O:17].[nH+:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[F:1][c:2]1[c:3]([CH2:9][CH2:10][CH:11]=[O:12])[cH:4][cH:5][cH:6][c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(CCCO)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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Cc1cccc(CCC=O)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |